4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide
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Overview
Description
4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide is an organic compound with the molecular formula C14H13N3O2. This compound is characterized by the presence of amino, chlorophenoxy, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications. It is typically found as a white crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide can be achieved through several methods. One common approach involves the reaction of 4-amino-2-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form an intermediate nitro compound. This intermediate is then reduced using a reducing agent like iron powder in acetic acid to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted phenoxy derivatives .
Scientific Research Applications
4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a biochemical probe in enzyme assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The amino and chlorophenoxy groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzamide: A simpler analog with similar functional groups but lacking the chlorophenoxy moiety.
4-amino-2-chlorophenol: Shares the chlorophenoxy group but lacks the benzamide structure.
Uniqueness
4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-17-11-14(22)5-10-18(17)25-16-8-6-15(7-9-16)23-19(24)12-1-3-13(21)4-2-12/h1-11H,21-22H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYVQHWFEDSPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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